1-Benzhydryl-4-butylpiperazine;hydrochloride
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Overview
Description
1-Benzhydryl-4-butylpiperazine;hydrochloride is a chemical compound that belongs to the piperazine family Piperazines are known for their diverse pharmacological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 1-Benzhydryl-4-butylpiperazine;hydrochloride typically involves the nucleophilic substitution reaction of 1-benzhydryl piperazine with butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzhydryl-4-butylpiperazine;hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various derivatives.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-butylpiperazine;hydrochloride involves its interaction with specific molecular targets. For example, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce apoptosis in cancer cells . The compound may also interact with other receptors in the central nervous system, affecting neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
1-Benzhydryl-4-butylpiperazine;hydrochloride can be compared with other piperazine derivatives such as:
1-Benzylpiperazine (BZP): A central nervous system stimulant with similar structural features but different pharmacological effects.
1-(3-Chlorophenyl)piperazine (mCPP): Another piperazine derivative known for its psychoactive properties.
1-Benzhydryl-4-(2-nitrobenzenesulfonyl)piperazine: A derivative with potential anti-tumor activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a range of reactions and makes it a valuable tool in research and industry. Further studies are likely to uncover more applications and deepen our understanding of its mechanisms of action.
Properties
CAS No. |
87887-38-5 |
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Molecular Formula |
C21H29ClN2 |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
1-benzhydryl-4-butylpiperazine;hydrochloride |
InChI |
InChI=1S/C21H28N2.ClH/c1-2-3-14-22-15-17-23(18-16-22)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20;/h4-13,21H,2-3,14-18H2,1H3;1H |
InChI Key |
PHJPVLUEIVTMDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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